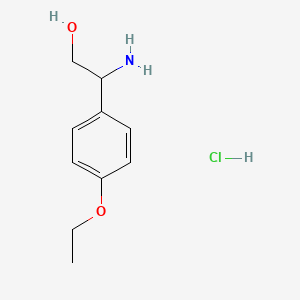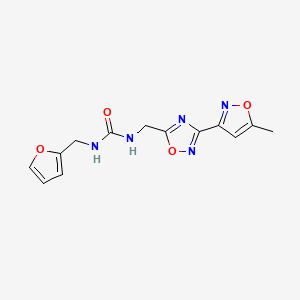
7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one” is a derivative of the chromen-4-one class of compounds. Chromen-4-one derivatives are known for their diverse biological activities and are valuable in drug research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, 4-hydroxy-2-quinolones, a related class of compounds, can be synthesized from anilines using malonic acid equivalents .作用機序
The mechanism of action of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through several pathways. EPOC has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules. It may also activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. EPOC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one in lab experiments is its wide range of potential applications. It has been found to exhibit a variety of biochemical and physiological effects, making it a versatile compound for research. However, one of the limitations of using EPOC is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of EPOC and its potential interactions with other compounds. Additionally, the development of new synthesis methods may make it easier to produce larger quantities of this compound for research purposes.
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for future studies. While there are some limitations to using EPOC in lab experiments, its versatility and potential for therapeutic applications make it a valuable compound for researchers to explore.
合成法
The synthesis of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one can be achieved through several methods, including the use of microwave irradiation and catalytic systems. One of the most commonly used methods involves the reaction of 7-hydroxy-4-chromenone with 2-ethoxyphenol in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
The potential applications of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one in scientific research are vast. One of the main areas of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that EPOC can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
7-ethoxy-3-(2-ethoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-21-13-9-10-14-17(11-13)23-12-18(19(14)20)24-16-8-6-5-7-15(16)22-4-2/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGFLFHMYMJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)

![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)



![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2787420.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
![10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2787424.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)